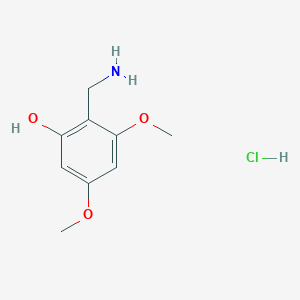

2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride

Description

2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride is a phenolic compound characterized by a 3,5-dimethoxyphenyl core substituted with an aminomethyl group at the 2-position, forming a hydrochloride salt. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy and phenolic hydroxyl groups, and enhanced solubility in aqueous media due to the hydrochloride salt form.

Properties

Molecular Formula |

C9H14ClNO3 |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

2-(aminomethyl)-3,5-dimethoxyphenol;hydrochloride |

InChI |

InChI=1S/C9H13NO3.ClH/c1-12-6-3-8(11)7(5-10)9(4-6)13-2;/h3-4,11H,5,10H2,1-2H3;1H |

InChI Key |

LVUIDWCOKAYMEK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride typically involves the reaction of 3,5-dimethoxyphenol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or other nucleophiles are employed under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride)

Structural Differences :

- Substitution pattern : Dopamine features a 3,4-dihydroxyphenyl (catechol) group, whereas the target compound has 3,5-dimethoxyphenyl .

- Side chain: Dopamine has an ethylamine group, while the target compound has a shorter aminomethyl group.

Functional Implications :

- Polarity and solubility : The catechol group in dopamine increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the dimethoxy-substituted target compound.

- Receptor interactions : Dopamine’s catechol structure is critical for binding dopamine receptors and transporters. The dimethoxy substitution in the target compound may reduce receptor affinity but improve metabolic stability by resisting oxidation .

| Property | 2-(Aminomethyl)-3,5-dimethoxyphenol HCl | Dopamine HCl |

|---|---|---|

| Core structure | 3,5-Dimethoxyphenyl | 3,4-Dihydroxyphenyl |

| Substituent | Aminomethyl (2-position) | Ethylamine (side chain) |

| Solubility (aqueous) | Moderate (HCl salt enhances solubility) | High (due to catechol) |

| Pharmacological target | Potential aminergic systems | Dopamine receptors |

1-(3,5-Dimethoxyphenyl)piperidin-4-amine Dihydrochloride

Structural Differences :

- Core modification: The target compound has a phenolic hydroxyl group, while this analog replaces it with a piperidine ring linked to the dimethoxyphenyl group.

- Amino group placement: The target’s aminomethyl group is directly attached to the aromatic ring, whereas this compound features a piperidin-4-amine moiety.

Functional Implications :

Milnacipran Hydrochloride

Structural Differences :

- Core structure: Milnacipran contains a cyclopropane-carboxamide backbone, while the target compound has a simpler phenolic core.

- Amino group: Milnacipran’s aminomethyl group is part of a cyclopropane ring system, contrasting with the linear aminomethyl group in the target.

Functional Implications :

- Pharmacokinetics: Milnacipran’s cyclopropane ring enhances metabolic stability and prolongs half-life, a feature the target compound may lack due to its phenolic hydroxyl’s susceptibility to glucuronidation.

- Therapeutic use: Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI), suggesting that the target compound’s aminomethyl-phenol structure could be explored for similar neurotransmitter modulation .

Phenol, 2-Dimethylaminomethyl-3,5-dimethyl-, Hydrochloride

Structural Differences :

- Substituents: This compound has 3,5-dimethyl and dimethylaminomethyl groups, whereas the target compound has 3,5-dimethoxy and aminomethyl groups.

Functional Implications :

- Steric effects: The dimethylaminomethyl group introduces steric bulk, which may hinder binding to compact active sites compared to the smaller aminomethyl group in the target compound .

Biological Activity

2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride is an organic compound notable for its unique structural features, which include an aminomethyl group and two methoxy groups attached to a phenolic ring. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 219.66 g/mol

- Solubility : Enhanced by its hydrochloride form, making it suitable for various biological assays.

Mechanisms of Biological Activity

The biological activity of 2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride is primarily attributed to its ability to interact with specific proteins and enzymes. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions, while the methoxy groups enhance lipophilicity, promoting cellular uptake. Studies suggest that this compound may act through:

- Competitive Inhibition : It can inhibit enzyme activity by competing with substrates.

- Allosteric Modulation : It may also bind to sites other than the active site, altering enzyme function.

Enzymatic Interactions

Research indicates that 2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride can influence enzymatic activity through various mechanisms. For instance, it has been shown to affect the activity of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and bacterial infections .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Notably, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial activity:

| Pathogen | MIC (µM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.21 |

| Candida species | Varies |

These findings suggest that 2-(Aminomethyl)-3,5-dimethoxyphenol hydrochloride could be a candidate for developing new antimicrobial agents .

Case Studies

- Antifungal Activity : In a study focusing on antifungal properties, the compound was tested against various fungal strains including those from the genus Candida. Results showed significant inhibition zones compared to control groups, highlighting its potential as an antifungal agent .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays on human cell lines. The results indicated that while the compound exhibited cytotoxicity at higher concentrations, it also displayed selective toxicity towards cancer cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.